5-Acenaphthenecarboxylic acid
Overview
Description
5-Acenaphthenecarboxylic acid is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . It is a white crystalline solid with a melting point of 220-223°C . This compound is known for its aromatic properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acenaphthenecarboxylic acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with sodium aluminum hydride in ethanol . The reaction proceeds as follows:
- Benzoic acid is mixed with sodium aluminum hydride in ethanol.
- The mixture is heated to produce benzyl alcohol and sodium aluminum acetate.
- The resulting product is then further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of acenaphthene as a starting material. The process includes the following steps:
- Acenaphthene is reacted with urea chloride.
- The resulting product is then hydrolyzed to form this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Acenaphthenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form acenaphthenol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Acenaphthenol
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
5-Acenaphthenecarboxylic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Proteomics Research: It is used in the study of protein structures and functions.
Mechanism of Action
The mechanism of action of 5-Acenaphthenecarboxylic acid involves its interaction with specific molecular targets and pathways. It primarily acts by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptor Activity: It can interact with receptors to modulate their activity and influence cellular responses.
Comparison with Similar Compounds
5-Acenaphthenecarboxylic acid is unique due to its specific aromatic structure and functional groups. Similar compounds include:
Acenaphthene: A related compound with a similar aromatic structure but lacking the carboxylic acid group.
Naphthalene: Another aromatic compound with a simpler structure.
Anthracene: A polycyclic aromatic hydrocarbon with a more complex structure.
In comparison, this compound stands out due to its specific reactivity and applications in various fields of research.
Properties
IUPAC Name |
1,2-dihydroacenaphthylene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAWGBIIVQFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204256 | |
Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-22-4 | |
Record name | 5-Acenaphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55720-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydroacenaphthylene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ACENAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM75C742M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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